

## An In-depth Technical Guide to 2-iodo-6methoxybenzo[b]thiophene

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Compound of Interest		
Compound Name:	Benzo[b]thiophene, 2-iodo-6-	
	methoxy-	
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This technical guide provides a comprehensive overview of the known physical properties, synthesis, and potential biological relevance of the heterocyclic compound 2-iodo-6-methoxybenzo[b]thiophene. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the benzothiophene scaffold.

#### **Core Physical Properties**

Quantitative data regarding the physical properties of 2-iodo-6-methoxybenzo[b]thiophene is limited in publicly available literature. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> IOS	-
Molecular Weight	290.12 g/mol	-
CAS Number	183133-89-3	-
Boiling Point	349.9 ± 22.0 °C (Predicted)	[1]
Melting Point	Data not available	-
Solubility	Data not available	-



#### **Synthesis and Characterization**

A specific and detailed experimental protocol for the synthesis of 2-iodo-6-methoxybenzo[b]thiophene is not readily available in the surveyed literature. However, the synthesis of related benzothiophene derivatives has been described. For instance, one study reported the unexpected formation of the regioisomer, 2-iodo-5-methoxybenzo[b]thiophene, during a lithiation and electrophilic quench sequence, highlighting the potential for complex regiochemical outcomes in the synthesis of substituted benzothiophenes.[2] General methods for the synthesis of substituted benzo[b]thiophenes often involve cyclization reactions of appropriately substituted precursors.

Spectroscopic data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry, for 2-iodo-6-methoxybenzo[b]thiophene are not available in the public domain. For reference, the mass spectral fragmentation patterns of other benzo[b]thiophene derivatives have been studied, which could provide insights into the expected fragmentation of this compound.

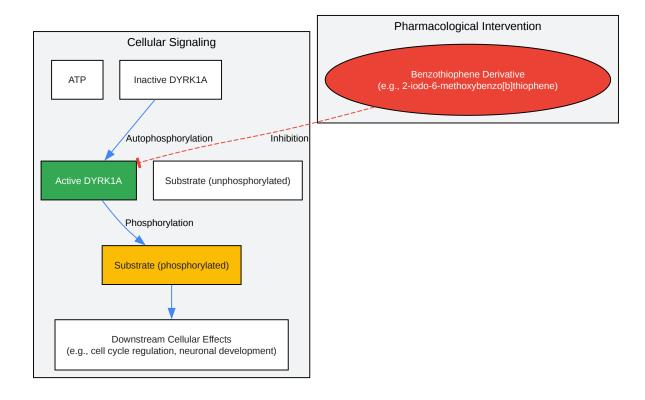
# Potential Biological Activity: Inhibition of DYRK1A Signaling

While direct biological studies on 2-iodo-6-methoxybenzo[b]thiophene are not widely reported, the benzothiophene scaffold is a recognized pharmacophore in the development of kinase inhibitors. Notably, derivatives of benzo[b]thiophene have been identified as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][4][5]

DYRK1A is a protein kinase implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including neurological disorders and certain types of cancer.[6][7] The inhibition of DYRK1A is a promising therapeutic strategy, and the benzothiophene core serves as a key structural motif for the design of such inhibitors.[3]

The following diagram illustrates a simplified signaling pathway involving DYRK1A and the potential point of intervention for benzothiophene-based inhibitors.





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DYRK1A signaling and inhibition by benzothiophene derivatives.

#### **Experimental Protocols**

Detailed, validated experimental protocols for the synthesis and analysis of 2-iodo-6-methoxybenzo[b]thiophene are not currently available in the cited literature. Researchers interested in this compound may need to develop and optimize synthetic routes based on established methodologies for related benzothiophene derivatives.

### **Summary and Future Directions**

2-iodo-6-methoxybenzo[b]thiophene is a benzothiophene derivative with limited characterization in the public domain. While its physical properties are not well-documented, its



chemical scaffold is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors targeting pathways such as DYRK1A. Further research is required to fully elucidate the physical, chemical, and biological properties of this compound. The development of a reliable synthetic protocol would be the first step towards enabling more in-depth studies of its potential as a research tool or therapeutic lead.

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